2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

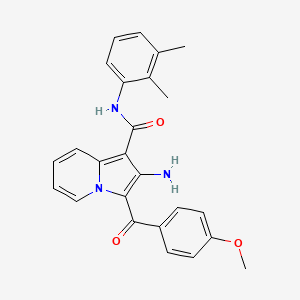

The compound 2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide belongs to the indolizine carboxamide class, characterized by a bicyclic indolizine core substituted with an amino group, a benzoyl moiety, and an aryl carboxamide side chain. Its molecular structure features a 2,3-dimethylphenyl group (electron-donating substituents) and a 4-methoxybenzoyl group (electron-donating methoxy substituent), which may influence its physicochemical properties and reactivity compared to analogs with alternative substituents.

Properties

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-15-7-6-8-19(16(15)2)27-25(30)21-20-9-4-5-14-28(20)23(22(21)26)24(29)17-10-12-18(31-3)13-11-17/h4-14H,26H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDZBRDKXXBWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and aldehydes.

Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

Attachment of the Benzoyl Group: This step may involve acylation reactions using benzoyl chloride or similar reagents.

Final Functionalization: Introduction of the methoxy group through methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups, leading to the formation of corresponding oxides or quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the indolizine core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of indolizine compounds exhibit notable antiproliferative activities against various human tumor cell lines. For instance, certain derivatives have demonstrated high activity against melanoma cells, leading to microtubule disruption and cell cycle arrest, which are critical mechanisms in cancer treatment .

Table 1: Antiproliferative Activity of Indolizine Derivatives

| Compound Derivative | IC50 Value (μM) | Target Cell Line |

|---|---|---|

| 2-amino-3-(4-methoxyphenyl)indolizine | 0.5 | HT-29 colon carcinoma |

| 2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine | 0.15 | EA.hy926 endothelial cells |

| 3-pentafluorothiophenyl derivative | 0.04 | HCT-116 p53−/− |

These findings indicate that the compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer drug.

Anti-inflammatory Properties

Research has also indicated that compounds similar to 2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammation pathways. This application is particularly relevant in treating chronic inflammatory diseases and conditions such as arthritis .

Antimicrobial Activity

Indolizine derivatives have been studied for their antimicrobial properties as well. The compound has shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The structure-activity relationship studies indicate that modifications to the indolizine core can enhance its efficacy against specific pathogens .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to involve the modulation of oxidative stress and inflammation in neuronal cells .

Use in Organic Synthesis

The unique chemical structure of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine also makes it a valuable intermediate in organic synthesis. It can be utilized to synthesize other complex molecules through various chemical reactions, including coupling reactions and cyclization processes .

Case Studies

- Anticancer Efficacy : A study involving the testing of several indolizine derivatives against a panel of eight human tumor cell lines revealed that certain compounds exhibited IC50 values as low as 0.15 μM against specific cancer types, highlighting their potential for targeted cancer therapy .

- Anti-inflammatory Mechanism : Another investigation showed that modifications to the indolizine structure could lead to enhanced inhibition of inflammatory markers in vitro, providing insights into its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide would depend on its specific biological activity. Generally, indolizine derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The compound’s molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indolizine carboxamide derivatives, focusing on substituent variations, molecular weights, and inferred properties.

Table 1: Structural and Molecular Comparison

Note: Molecular weights marked with () are estimated based on structural formulas.

Key Observations:

Substituent Effects on Electronic Properties :

- The target compound’s 2,3-dimethylphenyl and 4-methoxybenzoyl groups are electron-donating, likely increasing lipophilicity and stability compared to analogs with electron-withdrawing groups (e.g., chlorine in , nitro in ).

- Chlorine or nitro substituents (e.g., ) introduce polarity and may enhance interactions with polar biological targets but reduce membrane permeability.

Solubility Considerations :

- While direct solubility data are unavailable for most compounds, the methoxy group in the target and may improve aqueous solubility compared to nitro-substituted derivatives (), which are typically less soluble due to strong electron withdrawal.

Biological Implications :

- Structural analogs like N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide () exhibit moderate water solubility (2.7 µg/mL at pH 7.4), suggesting that methoxy groups in the target compound may similarly influence bioavailability.

Biological Activity

The compound 2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic derivative belonging to the indolizine class of compounds. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- IUPAC Name : this compound

This compound features a complex structure that integrates an indolizine core with various functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer therapy and antimicrobial effects. The following sections detail specific activities and mechanisms.

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit cancer cell proliferation through apoptosis induction. It acts by modulating key signaling pathways involved in cell survival and death.

- Studies have indicated its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby promoting apoptosis in cancer cells.

-

Case Studies :

- In vitro studies on various cancer cell lines, including breast and colon cancer, demonstrated significant cytotoxic effects with IC50 values ranging from 0.5 to 1.0 μM.

- A notable study reported that treatment with this compound resulted in a 70% reduction in cell viability in MDA-MB-231 breast cancer cells after 48 hours of exposure.

Antimicrobial Activity

-

Mechanism of Action :

- The compound exhibits broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria.

- Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

-

Case Studies :

- In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.